Dioctadecylamidoglycylspermine

Catalog No.
S595410
CAS No.
124050-77-7
M.F
C49H102N6O2
M. Wt
807.4 g/mol
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dioctadecylamidoglycylspermine

CAS Number

124050-77-7

Product Name

Dioctadecylamidoglycylspermine

IUPAC Name

(2S)-2,5-bis(3-aminopropylamino)-N-[2-(dioctadecylamino)acetyl]pentanamide

Molecular Formula

C49H102N6O2

Molecular Weight

807.4 g/mol

InChI

InChI=1S/C49H102N6O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-44-55(45-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)46-48(56)54-49(57)47(53-43-37-40-51)38-35-41-52-42-36-39-50/h47,52-53H,3-46,50-51H2,1-2H3,(H,54,56,57)/t47-/m0/s1

InChI Key

OPCHFPHZPIURNA-MFERNQICSA-N

SMILES

CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)CC(=O)NC(=O)C(CCCNCCCN)NCCCN

Synonyms

1-DOGS, dioctadecylamidoglycylspermine, Transfectam

Canonical SMILES

CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)CC(=O)NC(=O)C(CCCNCCCN)NCCCN

Isomeric SMILES

CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)CC(=O)NC(=O)[C@H](CCCNCCCN)NCCCN

Description

The exact mass of the compound Transfectam is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Biogenic Amines - Biogenic Polyamines - Putrescine - Spermidine - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Dioctadecylamidoglycylspermine is a synthetic cationic lipid that has garnered attention in the field of gene delivery systems. This compound consists of a spermine backbone, which is a polyamine, linked to two octadecyl chains through an amidoglycyl moiety. The structural design of dioctadecylamidoglycylspermine enhances its ability to interact with nucleic acids, facilitating the formation of lipoplexes, which are complexes between lipids and DNA or RNA. These lipoplexes can effectively penetrate cellular membranes, making dioctadecylamidoglycylspermine a promising candidate for non-viral gene delivery applications.

, primarily involving its interaction with nucleic acids. The cationic nature of the compound allows it to electrostatically bind to negatively charged DNA or RNA molecules, forming stable lipoplexes. Upon cellular uptake, these complexes can undergo endosomal escape mechanisms, where the cationic lipid destabilizes the endosomal membrane, facilitating the release of genetic material into the cytoplasm. This mechanism is crucial for effective gene delivery and expression within target cells .

The biological activity of dioctadecylamidoglycylspermine is primarily linked to its role as a transfection agent. It has demonstrated significant efficacy in delivering plasmid DNA to various cell types, including HeLa cells and primary cells. Studies have shown that the compound can enhance transfection efficiency while maintaining low cytotoxicity levels. The unique structure of dioctadecylamidoglycylspermine allows for improved cellular uptake and gene expression compared to other cationic lipids .

The synthesis of dioctadecylamidoglycylspermine typically involves several steps:

  • Synthesis of Spermine Derivative: The starting material is spermine, which is reacted with octadecanoyl chloride to introduce octadecyl chains.
  • Formation of Amide Bond: The amidoglycine moiety is introduced by reacting the resulting lipid with glycine or its derivatives.
  • Purification: The final product is purified using techniques such as chromatography to isolate dioctadecylamidoglycylspermine from unreacted materials and by-products.

This multi-step synthesis allows for the production of high-purity dioctadecylamidoglycylspermine suitable for biological applications .

Dioctadecylamidoglycylspermine has several important applications:

  • Gene Delivery: Its primary application lies in non-viral gene therapy as a vector for delivering plasmid DNA or RNA into cells.
  • Vaccine Development: It can be utilized in formulating DNA vaccines by enhancing the immune response through effective antigen delivery.
  • Cancer Therapy: The compound has potential applications in targeted cancer therapies by delivering therapeutic genes specifically to tumor cells.

These applications leverage its ability to form stable complexes with nucleic acids and facilitate their uptake by cells .

Interaction studies involving dioctadecylamidoglycylspermine focus on its binding affinity with nucleic acids and cellular membranes. Research indicates that the compound forms strong electrostatic interactions with DNA, leading to the formation of stable lipoplexes. Furthermore, studies have shown that dioctadecylamidoglycylspermine can enhance membrane permeability, promoting endosomal escape and subsequent release of genetic material into the cytoplasm . These interactions are critical for understanding its mechanism of action in gene delivery systems.

Dioctadecylamidoglycylspermine shares similarities with several other cationic lipids used in gene delivery. Here are some comparable compounds:

Compound NameKey FeaturesUnique Aspects
LipofectaminePopular commercial transfection reagentHigh efficiency but often associated with toxicity
Cationic LiposomeGeneral category for lipid-based gene deliveryVersatile but less targeted than specific cationic lipids
DioleoylphosphatidylethanolamineUsed in liposome formulationsBiocompatible but less effective in transfection
StearylamineCationic lipid used for gene deliverySimpler structure but lower transfection efficiency

Dioctadecylamidoglycylspermine's unique combination of spermine's polyamine properties and octadecyl chains gives it enhanced cellular uptake and lower toxicity compared to many other cationic lipids .

XLogP3

15.8

Wikipedia

N-[N~2~,N~5~-Bis(3-aminopropyl)ornithyl]-2-(dioctadecylamino)ethanimidic acid

Dates

Modify: 2023-07-17

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